N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide
Description
Properties
CAS No. |
918948-23-9 |
|---|---|
Molecular Formula |
C23H17BrN2O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(1-anilino-4-bromonaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C23H17BrN2O/c24-20-15-21(26-23(27)16-9-3-1-4-10-16)22(19-14-8-7-13-18(19)20)25-17-11-5-2-6-12-17/h1-15,25H,(H,26,27) |
InChI Key |
LXBPHSBNKPQEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C(=C2)Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A common synthetic route involves the following steps:
Step 1: Synthesis of 4-Bromonaphthalene Derivative
Starting with 4-bromonaphthalene, aniline is reacted under reflux conditions to form the intermediate 1-anilino-4-bromonaphthalene. This reaction typically requires a suitable solvent such as ethanol or dimethylformamide (DMF) and may involve catalysts to enhance yield.
Step 2: Formation of N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide
The intermediate from Step 1 is then treated with benzoyl chloride or benzoic acid in the presence of a base (such as triethylamine) to facilitate acylation, yielding this compound.
Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aniline + 4-Bromonaphthalene | Reflux in ethanol/DMF | 60–80% |
| 2 | Intermediate + Benzoyl chloride/benzoic acid + Base | Room temperature to reflux | 70–90% |
Alternative Methods
Recent studies have explored alternative methodologies for synthesizing related compounds that can be adapted for this compound:
Nucleophilic Aromatic Substitution : Using different amine derivatives in place of aniline can yield various substituted benzamides, enhancing the compound's pharmacological profile.
Palladium-Catalyzed Cross-Coupling Reactions : This method has been employed successfully for forming C–N bonds, allowing for greater flexibility in synthesizing aniline derivatives.
Characterization Techniques
The synthesized compounds are characterized using:
Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
Infrared Spectroscopy (IR) : Used to confirm functional groups such as amides and aromatic rings.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Example Synthesis
An example synthesis from literature involves treating an appropriate naphthoquinone with aniline derivatives under reflux conditions in ethanol, followed by purification using column chromatography. The overall yield reported was approximately 75%.
The preparation of this compound can be achieved through multiple synthetic routes involving nucleophilic substitutions and coupling reactions. The choice of method can significantly affect the yield and purity of the final product. Characterization techniques such as NMR and IR are crucial for confirming the successful synthesis of this compound. Further research may explore optimizing these methods for enhanced efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound using NBS in acetonitrile can lead to the formation of brominated derivatives .
Scientific Research Applications
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain bacterial growth pathways by regulating menaquinone biosynthesis and other essential proteins . Additionally, it can depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation, leading to bacterial killing through iron starvation .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s naphthalene system and bromine substitution distinguish it from simpler benzamide derivatives. Key comparisons include:
Key Observations :
- Bromine substitution contributes to higher lipophilicity, which may influence cell permeability but could also reduce aqueous solubility .
Key Observations :
- Ultrasound-assisted synthesis (e.g., for azetidin-1-yl benzamides) reduces reaction time and improves yields compared to conventional methods .
- The target compound’s synthesis may require specialized conditions due to the naphthalene core and bromine substitution, though specific data are unavailable.
HAT Modulation
Benzamide derivatives such as CTPB and CTB () activate p300 HAT activity, while cyanobenzamide derivatives inhibit it . The target compound’s naphthalene system may sterically hinder interactions with HAT enzymes, but this remains untested.
Antioxidant and Cytotoxic Activity
- N-(Anilinocarbonothioyl)benzamide derivatives with hydroxyl or methoxy groups exhibit 84–87% inhibition in antioxidant assays .
- 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide shows insecticidal activity (LD₅₀ = 0.70–1.91 µg/fly) due to the phthalimide moiety .
- Triazole-based benzamides (e.g., K1–K6) demonstrate cytotoxic activity via HDAC8 inhibition, with docking scores ranging from -6.77 to -8.54 kcal/mol .
Key Observations :
ADMET and Pharmacokinetics
Predicted ADMET properties for N-(phenylcarbamoyl)benzamide (logP = 3.5, moderate intestinal absorption) suggest that bulkier derivatives like the target compound may exhibit poorer absorption or higher metabolic clearance .
Biological Activity
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on recent research findings, potential therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
This compound is characterized by its naphthalene core, which is substituted with an aniline group and a bromine atom. The presence of these functional groups enhances its reactivity and biological profile, making it a valuable scaffold in drug design.
| Property | Description |
|---|---|
| Chemical Formula | CHBrNO |
| Molecular Weight | 320.17 g/mol |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit microRNA-21, an oncogenic microRNA implicated in various cancers. This inhibition leads to enhanced apoptosis and retarded proliferation in cancer cell lines such as HeLa and U-87 MG .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Oncogenic Pathways : By targeting microRNA pathways, it can regulate gene expression related to cell survival and proliferation.
- Induction of Apoptosis : The compound has been linked to the upregulation of PDCD4, a protein that promotes apoptosis in cancer cells .
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression, suggesting that this compound may share this property.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Anilino-naphthalene | Aniline group on naphthalene | Anticancer properties |
| 4-Bromoaniline | Bromine-substituted aniline | Antimicrobial activity |
| N-(4-Bromophenyl)benzamide | Brominated phenyl group attached to benzamide | Enzyme inhibition |
| 1-Naphthylamine | Simple naphthalene derivative | Used in dye manufacturing |
This compound stands out due to its combination of a brominated naphthalene core and an aniline substituent, enhancing its reactivity compared to simpler analogs.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound could enhance apoptosis in human glioblastoma cells, indicating its potential as a therapeutic agent against aggressive cancers .
- MicroRNA Inhibition Research : Another investigation revealed that derivatives of benzamides could serve as effective inhibitors of microRNA pathways, leading to reduced tumor growth rates .
- Cytotoxicity Assessment : Cytotoxicity assays have shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutic agents like cisplatin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the anilino group, followed by bromination at the 4-position of the naphthalene ring. Key parameters include catalyst selection (e.g., Pd-based catalysts for coupling reactions), solvent polarity, and temperature control. For example, highlights the use of O-benzyl hydroxylamine hydrochloride in analogous benzamide syntheses, emphasizing rigorous inert atmosphere conditions to prevent oxidation. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D conformation, as demonstrated in for a related naphthalene-based benzamide (R factor = 0.070, T = 123 K). NMR (¹H/¹³C) is essential for confirming regioselectivity of bromination and amide bond formation. For instance, provides NMR data for analogous benzamides, emphasizing the use of DMSO-d₆ as a solvent to detect hydrogen-bonding interactions. High-resolution mass spectrometry (HRMS) further validates molecular weight and halogen isotopic patterns .
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The 4-bromo group on the naphthalene ring enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) on similar brominated benzamides ( ) reveal decreased HOMO-LUMO gaps compared to non-halogenated analogs, suggesting improved charge-transfer properties. This is critical for applications in materials science or as intermediates in drug discovery .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental solubility data for this compound?
- Methodological Answer : Discrepancies often arise from neglecting crystal packing effects in simulations. ’s crystal structure analysis of a piperazine-benzamide derivative shows how intermolecular hydrogen bonds and π-π stacking reduce solubility despite favorable logP predictions. To address this, combine Molecular Dynamics (MD) simulations with experimental techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to correlate lattice energy with solubility .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a PARP-1 inhibitor?
- Methodological Answer : outlines a scaffold-based approach for PARP-1 inhibitors, emphasizing the importance of the benzamide moiety for NAD⁺-mimetic binding. For This compound, modify the anilino group’s substituents (e.g., electron-withdrawing groups) and assess inhibition via in vitro assays (IC₅₀ measurements using recombinant PARP-1). Compare with control compounds lacking the bromine substituent to isolate electronic effects .
Q. What experimental approaches mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral ligands (e.g., BINAP) in coupling reactions can preserve enantiopurity during scale-up. ’s synthesis of bromoimidazopyridine-benzamide derivatives employs Pd(OAc)₂ with (R)-BINAP to achieve >95% ee. Continuous flow reactors may also reduce side reactions by improving heat/mass transfer, as suggested in ’s patent on thiazolidinone-benzamide scale-up .
Q. How do conflicting bioactivity results in different cell lines inform target validation for this compound?
- Methodological Answer : Contradictory data may arise from cell-specific expression of metabolic enzymes or off-target effects. Use CRISPR-Cas9 knockout models to validate PARP-1 dependency () or employ proteomic profiling (e.g., affinity pull-down assays) to identify unintended targets. ’s approach to SMO inhibitors includes orthogonal assays (e.g., Gli-luciferase reporters) to confirm pathway specificity .
Data-Driven Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
